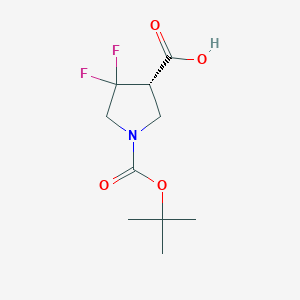![molecular formula C19H15N3O2 B12932696 1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one CAS No. 500786-01-6](/img/structure/B12932696.png)
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one is a chemical compound that belongs to the class of beta-carboline alkaloids. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The structure of this compound includes a beta-carboline moiety linked to an aniline group through an ether bond, which is further connected to an ethanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one typically involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine is condensed with an aldehyde or ketone.
Attachment of the aniline group: The beta-carboline core is then reacted with an aniline derivative under basic conditions to form the desired aniline-substituted beta-carboline.
Etherification: The aniline-substituted beta-carboline is then reacted with an appropriate alkylating agent, such as ethyl chloroformate, to introduce the ethanone group through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline or ethanone groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential anti-inflammatory and anti-tumor properties, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-kB pathway, which plays a role in inflammation and immune response.
Comparaison Avec Des Composés Similaires
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one can be compared with other beta-carboline derivatives:
Flazine: Another beta-carboline alkaloid with similar biological activities but different structural features.
4-(9H-beta-Carbolin-1-yl)-4-oxo-butyric acid: A compound with a carboxylic acid group instead of the ethanone group, leading to different chemical properties and biological effects.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
Propriétés
Numéro CAS |
500786-01-6 |
|---|---|
Formule moléculaire |
C19H15N3O2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
(4-pyrido[3,4-b]indol-9-ylanilino) acetate |
InChI |
InChI=1S/C19H15N3O2/c1-13(23)24-21-14-6-8-15(9-7-14)22-18-5-3-2-4-16(18)17-10-11-20-12-19(17)22/h2-12,21H,1H3 |
Clé InChI |
DJMGXUFTFWIYEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ONC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


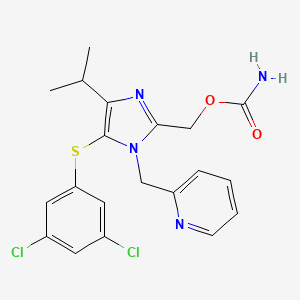
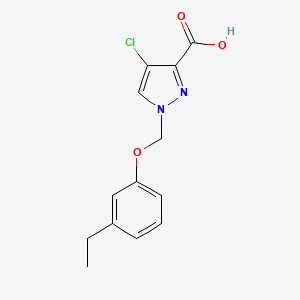
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
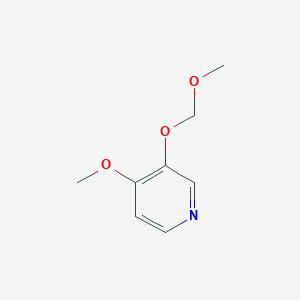
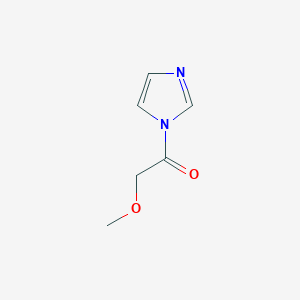

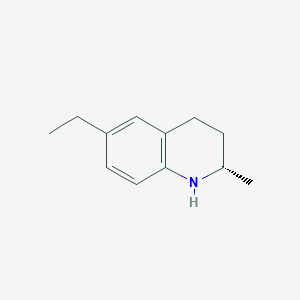
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)


